molecular formula C20H17N3O2S B6567375 N-(2,6-dimethylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1021231-10-6

N-(2,6-dimethylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B6567375
CAS No.: 1021231-10-6
M. Wt: 363.4 g/mol
InChI Key: ZDAIIIVHIBFTBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-Dimethylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a benzothieno[3,2-d]pyrimidin-4-one core substituted with a 2,6-dimethylphenylacetamide moiety. This scaffold is structurally analogous to anti-inflammatory and antiproliferative agents reported in recent studies . The benzothieno[3,2-d]pyrimidine system is a fused bicyclic framework that combines thiophene and pyrimidine rings, enabling π-π stacking interactions and hydrogen bonding with biological targets such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-12-6-5-7-13(2)17(12)22-16(24)10-23-11-21-18-14-8-3-4-9-15(14)26-19(18)20(23)25/h3-9,11H,10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAIIIVHIBFTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzothieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under specific conditions, such as the use of strong acids or bases, elevated temperatures, and suitable solvents.

    Acylation Reaction:

    Substitution Reaction: The 2,6-dimethylphenyl group is introduced via a substitution reaction, often using a halogenated precursor and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dihydro compounds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated precursors, bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or interference with DNA/RNA processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several benzothieno[3,2-d]pyrimidine derivatives and acetamide-containing heterocycles. Key comparisons include:

Compound Name Core Structure Substituents Biological Activity Reference
N-(2,6-Dimethylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide Benzothieno[3,2-d]pyrimidin-4-one 2,6-Dimethylphenylacetamide Hypothesized anti-inflammatory/antiproliferative (based on analogs)
N-(2,6-Dinitrophenyl)-2-((5-((4-oxo-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-one 2,6-Dinitrophenyl, oxadiazole-thioacetamide Antiproliferative (synthesis reported; activity under evaluation)
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Pyrimidin-6-one 2,3-Dichlorophenyl, thioacetamide Anti-inflammatory (IC50 for COX-2 inhibition: ~0.8 μM)
N-{4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide Thieno[2,3-d]pyrimidine 4-Phenoxyacetamide Anticancer (moderate activity against MCF-7 cells)

Key Structural Differences and Pharmacological Implications

Core Heterocycle Modifications: The benzothieno[3,2-d]pyrimidine core in the target compound is distinct from the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine system in . Replacement of the thiophene ring with a pyrimidinone (as in ) diminishes π-stacking capacity but introduces hydrogen-bonding sites, enhancing selectivity for inflammatory mediators .

Substituent Effects: 2,6-Dimethylphenyl vs. 2,6-Dinitrophenyl: The dimethyl group improves lipophilicity and metabolic stability compared to the electron-withdrawing nitro groups in , which may increase cytotoxicity . Acetamide Linkers: The thioacetamide group in enhances electrophilicity, promoting covalent interactions with cysteine residues in COX-2, whereas the oxadiazole-thioether in favors non-covalent binding .

Biological Activity Trends :

  • Compounds with electron-donating substituents (e.g., methyl groups) on the phenyl ring exhibit stronger anti-inflammatory activity due to enhanced membrane penetration and reduced oxidative metabolism .
  • Chlorinated analogs (e.g., 2,3-dichlorophenyl in ) show higher potency against COX-2 (IC50: 0.8 μM) but increased hepatotoxicity risks .

Biological Activity

N-(2,6-dimethylphenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a synthetic organic compound with potential therapeutic applications due to its unique structural properties. This article explores its biological activity, including mechanisms of action, pharmacological effects, and comparisons with similar compounds.

Chemical Structure and Properties

The compound belongs to the class of heterocyclic compounds characterized by a benzothieno[3,2-d]pyrimidine core. Its IUPAC name is N-(2,6-dimethylphenyl)-2-(4-oxo-benzothiolo[3,2-d]pyrimidin-3-yl)acetamide. The molecular formula is C20H17N3O2SC_{20}H_{17}N_{3}O_{2}S, and it has a molecular weight of approximately 365.43 g/mol.

The mechanism of action for N-(2,6-dimethylphenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters or other bioactive molecules.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
  • DNA/RNA Interaction : The compound could interfere with nucleic acid processes, impacting gene expression and cellular function.

Anticonvulsant Properties

Research indicates that compounds structurally similar to N-(2,6-dimethylphenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibit anticonvulsant activity. For instance, studies on related semicarbazones demonstrated significant anticonvulsant effects in various seizure models without neurotoxicity. These findings suggest that this compound may also possess similar properties worth exploring further .

Kinase Inhibition Potential

There is emerging evidence that compounds within this structural class may exhibit kinase inhibitory activity. Kinases are critical in various cellular processes and are key targets in cancer therapy. Preliminary studies suggest that N-(2,6-dimethylphenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide might interact with specific kinases, warranting further investigation into its potential as an anticancer agent .

Comparative Analysis

A comparative analysis of N-(2,6-dimethylphenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide with related compounds reveals distinct biological profiles:

Compound NameStructural FeaturesUnique Aspects
N-benzyl-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamideLacks dimethyl substitutionMay exhibit different biological activity due to structural differences
N-benzyl-2-(9-chloro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamideContains chloro instead of fluoroChloro group may influence reactivity and biological properties
N-benzyl-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamideLacks fluoro substitutionPotentially reduced biological activity compared to fluoro-substituted analogs

The presence of the dimethylphenyl group in the target compound enhances its lipophilicity and may improve its ability to cross biological membranes compared to its analogs.

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of compounds related to N-(2,6-dimethylphenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide:

  • Anticonvulsant Activity : A study demonstrated that related semicarbazones increased GABA levels significantly and inhibited GABA transaminase in vitro and ex vivo. This suggests a potential mechanism for anticonvulsant effects .
  • Kinase Inhibition : Research into structurally similar compounds has shown promising results in inhibiting specific kinases involved in cancer progression. Further studies are needed to confirm these effects for the target compound .

Q & A

Q. What are the key synthetic pathways for synthesizing N-(2,6-dimethylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions starting with the formation of the benzothieno[3,2-d]pyrimidinone core, followed by alkylation or thioetherification to introduce the acetamide moiety. Key steps include:

  • Core formation : Cyclization of thiophene derivatives with pyrimidine precursors under reflux in solvents like DMF or DMSO .
  • Acetamide coupling : Reaction of the core with 2-chloro-N-(2,6-dimethylphenyl)acetamide in the presence of a base (e.g., triethylamine) at 60–80°C . Optimization requires precise control of temperature, solvent polarity, and catalyst selection (e.g., Pd/C for hydrogenation steps). Yield improvements (e.g., from 60% to 80%) can be achieved by monitoring intermediates via TLC or HPLC .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

  • 1H NMR : Confirms substituent positions and hydrogen environments. For example, the singlet at δ 2.19 ppm corresponds to methyl groups on the 2,6-dimethylphenyl ring .
  • Mass spectrometry : LC-MS or HRMS validates molecular weight (e.g., [M+H]+ peaks at m/z 344–403) .
  • Elemental analysis : Matches calculated vs. observed C, H, N, and S percentages (e.g., C: 45.29% observed vs. 45.36% calculated) . Purity ≥95% is typically confirmed via HPLC with UV detection at 254 nm .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

Initial screening should focus on:

  • Enzyme inhibition assays : Target kinases or proteases using fluorogenic substrates (e.g., ATPase assays for kinase activity) .
  • Cytotoxicity studies : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .
  • Anti-inflammatory activity : COX-2 inhibition measured via ELISA .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from variations in assay conditions or structural analogs. Strategies include:

  • Dose-response validation : Replicate studies across multiple cell lines or enzymatic systems.
  • Structural confirmation : Ensure synthesized batches match published NMR/MS data to rule out impurities .
  • Computational modeling : Compare binding affinities of analogs using molecular docking (e.g., AutoDock Vina) to identify substituent effects .

Q. What methodologies are suitable for investigating the compound’s mechanism of action in cancer therapy?

Advanced approaches include:

  • Kinase profiling : Use kinase inhibitor beads (KIBs) to identify off-target effects .
  • Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify cell death pathways.
  • Transcriptomic analysis : RNA-seq to map gene expression changes post-treatment .

Q. How can the compound’s pharmacokinetic properties (ADME) be systematically evaluated?

  • Absorption : Caco-2 cell monolayer assays to predict intestinal permeability .
  • Metabolism : Incubation with human liver microsomes (HLMs) to identify CYP450-mediated metabolites .
  • Excretion : Radiolabeled studies (e.g., 14C-tracing) in rodent models .

Q. What strategies enhance the selectivity of this compound for specific biological targets?

  • Structure-activity relationship (SAR) studies : Modify substituents on the benzothieno-pyrimidinone core. For example:
  • Phenyl ring substitution : Electron-withdrawing groups (e.g., -Cl) improve kinase inhibition .
  • Acetamide chain length : Shorter chains reduce off-target binding .
    • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.